methyl 7-hydroxy-6-nitrooctanoate
Description
Methyl 7-hydroxy-6-nitrooctanoate is a branched-chain fatty acid ester characterized by a hydroxyl (-OH) group at the C7 position and a nitro (-NO₂) group at the C6 position of an octanoic acid backbone esterified with methanol.
Properties
CAS No. |
138668-08-3 |
|---|---|
Molecular Formula |
C9H17NO5 |
Molecular Weight |
219.23 g/mol |
IUPAC Name |
methyl 7-hydroxy-6-nitrooctanoate |
InChI |
InChI=1S/C9H17NO5/c1-7(11)8(10(13)14)5-3-4-6-9(12)15-2/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
LDLIOHSXMDCWJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CCCCC(=O)OC)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-hydroxy-6-nitrooctanoate typically involves the esterification of 7-hydroxy-6-nitrooctanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
7-hydroxy-6-nitrooctanoic acid+methanolacid catalystmethyl 7-hydroxy-6-nitrooctanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process. The reaction conditions are optimized to achieve high purity and yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxy-6-nitrooctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium for hydrolysis.
Major Products Formed
Oxidation: 7-oxo-6-nitrooctanoate.
Reduction: Methyl 7-hydroxy-6-aminooctanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 7-hydroxy-6-nitrooctanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 7-hydroxy-6-nitrooctanoate involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Structural Comparison
Methyl 7-hydroxy-6-nitrooctanoate’s key distinction lies in the proximity of its hydroxyl and nitro groups on adjacent carbons (C6 and C7), a rare feature among esters. Below is a structural comparison with analogous compounds:




Key Observations :
- Backbone Flexibility : Unlike cyclic diterpene esters (e.g., sandaracopimaric acid methyl ester), the linear chain of the target compound allows greater conformational mobility .
Physical and Chemical Properties
A comparative analysis of physical properties is summarized below:
Table 1: Physical Properties
Key Observations :
- Boiling Point: The nitro and hydroxyl groups elevate the boiling point of this compound compared to methyl octanoate due to increased polarity and intermolecular hydrogen bonding.
- Solubility: Enhanced solubility in polar solvents distinguishes it from diterpene esters (e.g., sandaracopimaric acid methyl ester), which favor nonpolar environments .
Spectroscopic Data Comparison
Spectroscopic features inferred from analogs (e.g., methyl shikimate in ):

Table 2: NMR and IR Signatures
Key Observations :
- NMR: The nitro group in this compound causes significant deshielding of adjacent protons and carbons, distinguishing it from non-nitro analogs.
- IR: The nitro group’s asymmetric and symmetric stretching vibrations (~1520 and 1350 cm⁻¹) are diagnostic markers absent in simpler esters .
Reactivity and Stability
- Nitro Group Reactivity: Susceptible to reduction (e.g., catalytic hydrogenation to amine derivatives), a feature absent in non-nitro esters like methyl octanoate.
- Thermal Stability : Likely lower than diterpene esters (e.g., sandaracopimaric acid methyl ester) due to the absence of rigid cyclic structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




